molecular formula C13H21NO B13298406 4-[(1-Phenylethyl)amino]pentan-1-ol

4-[(1-Phenylethyl)amino]pentan-1-ol

Cat. No.: B13298406
M. Wt: 207.31 g/mol
InChI Key: ZCROSAJANLGJHL-UHFFFAOYSA-N
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Description

4-[(1-Phenylethyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of a secondary amine and a primary alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylethyl)amino]pentan-1-ol typically involves the reaction of 1-phenylethylamine with a suitable alkylating agent, such as 4-chloropentan-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated purification systems. The choice of solvents and reagents may also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylethyl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-[(1-Phenylethyl)amino]pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylethyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The primary alcohol group can participate in hydrogen bonding, while the amine group can form ionic interactions or covalent bonds with the target molecules. These interactions can lead to changes in the target’s conformation and function, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Phenylethyl)amino]butan-1-ol: Similar structure but with a shorter carbon chain.

    4-[(1-Phenylethyl)amino]hexan-1-ol: Similar structure but with a longer carbon chain.

    4-[(1-Phenylethyl)amino]pentan-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.

Uniqueness

4-[(1-Phenylethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-phenylethylamino)pentan-1-ol

InChI

InChI=1S/C13H21NO/c1-11(7-6-10-15)14-12(2)13-8-4-3-5-9-13/h3-5,8-9,11-12,14-15H,6-7,10H2,1-2H3

InChI Key

ZCROSAJANLGJHL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC(C)C1=CC=CC=C1

Origin of Product

United States

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